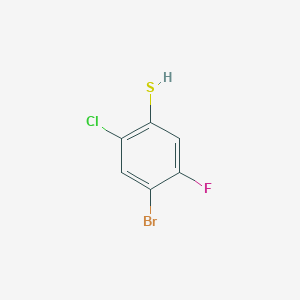

4-Bromo-2-chloro-5-fluorobenzenethiol

Descripción

4-Bromo-2-chloro-5-fluorobenzenethiol (molecular formula: C₆H₃BrClFS) is a halogenated benzenethiol derivative characterized by bromine, chlorine, and fluorine substituents at the 4-, 2-, and 5-positions of the benzene ring, respectively, along with a thiol (-SH) functional group. This compound’s unique combination of electron-withdrawing halogens and a nucleophilic thiol group confers distinct chemical reactivity, making it a valuable intermediate in pharmaceutical synthesis and materials science.

Propiedades

Fórmula molecular |

C6H3BrClFS |

|---|---|

Peso molecular |

241.51 g/mol |

Nombre IUPAC |

4-bromo-2-chloro-5-fluorobenzenethiol |

InChI |

InChI=1S/C6H3BrClFS/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |

Clave InChI |

JWGLFGYVAMVYPB-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1S)Cl)Br)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-fluorobenzenethiol typically involves multi-step reactions starting from commercially available precursors. One common method includes:

Bromination: Introduction of a bromine atom to the benzene ring.

Chlorination: Addition of a chlorine atom.

Fluorination: Incorporation of a fluorine atom.

Thiol Group Introduction: Attachment of a thiol group to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

Nitration: Introduction of nitro groups followed by reduction.

Halogenation: Sequential addition of halogen atoms.

Thiol Group Addition: Final step to introduce the thiol group.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-chloro-5-fluorobenzenethiol undergoes various chemical reactions, including:

Oxidation: Conversion of the thiol group to a sulfonic acid group.

Reduction: Reduction of halogen atoms under specific conditions.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of dehalogenated products.

Substitution: Formation of substituted benzene derivatives.

Aplicaciones Científicas De Investigación

4-Bromo-2-chloro-5-fluorobenzenethiol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Investigated for its potential biological activities.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-chloro-5-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The halogen atoms may also influence the compound’s reactivity and binding affinity to various biological targets .

Comparación Con Compuestos Similares

Functional Group Variations

The substitution of functional groups significantly alters chemical behavior and applications. Below is a comparative analysis of key compounds with analogous halogenation patterns but differing functional groups:

Table 1: Comparison by Functional Group

| Compound Name | Molecular Formula | Functional Group | Key Properties/Applications | References |

|---|---|---|---|---|

| 4-Bromo-2-chloro-5-fluorobenzenethiol | C₆H₃BrClFS | Thiol (-SH) | High nucleophilicity; potential in drug synthesis and catalysis | Inferred |

| (4-Bromo-2-chloro-5-fluorophenyl)methanol | C₇H₅BrClFO | Hydroxyl (-OH) | Antimicrobial activity; intermediate in organic synthesis | |

| 5-Bromo-4-chloro-2-fluorobenzaldehyde | C₇H₃BrClFO | Aldehyde (-CHO) | Unique reactivity in cross-coupling reactions | |

| 4-Bromo-2-chloro-5-nitrobenzoic acid | C₇H₃BrClNO₄ | Carboxylic acid (-COOH), Nitro (-NO₂) | Moderate antimicrobial activity; limited anticancer use | |

| 2-Bromo-5-fluorobenzaldehyde | C₇H₄BrFO | Aldehyde (-CHO) | Antimicrobial potency varies with substitution |

Key Observations :

- Thiol vs. Hydroxyl: The thiol group’s higher acidity (pKa ~6–8) compared to phenol (pKa ~10) enhances its nucleophilicity, enabling participation in disulfide bond formation or metal coordination. This contrasts with phenolic derivatives, which are more commonly used in antimicrobial applications .

- Aldehyde Derivatives : Aldehyde-containing analogs (e.g., 5-Bromo-4-chloro-2-fluorobenzaldehyde) exhibit reactivity in condensation reactions, whereas the thiol derivative may favor nucleophilic substitution or oxidation pathways .

Halogen Positioning and Reactivity

Halogen placement influences electronic effects and steric hindrance, impacting substitution patterns.

Table 2: Halogen Position Comparison

Key Observations :

- Electron-Withdrawing Effects: The 4-bromo and 2-chloro substituents create a strongly electron-deficient aromatic ring, directing electrophilic attacks to the 5-fluoro position. This contrasts with compounds like 4-Bromo-2-difluoromethoxy-5-fluorophenol, where the difluoromethoxy group further stabilizes the ring .

- Steric Effects : The 2-chloro substituent in the target compound may hinder ortho-substitution, a feature absent in analogs like 3-Bromo-4-fluorobenzonitrile .

Key Observations :

- Antimicrobial Activity: Phenolic analogs like 4-Bromo-2-chlorophenol exhibit stronger antibacterial effects, likely due to membrane disruption mechanisms .

Actividad Biológica

4-Bromo-2-chloro-5-fluorobenzenethiol is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Bromo-2-chloro-5-fluorobenzenethiol features a benzene ring substituted with bromine, chlorine, fluorine, and a thiol (-SH) group. Its molecular formula is C6H3BrClFOS, with a molecular weight of approximately 237.5 g/mol. The presence of multiple halogens and a thiol group enhances its chemical reactivity and potential interactions with biological targets.

The biological activity of 4-Bromo-2-chloro-5-fluorobenzenethiol is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes, potentially altering their function. The halogen atoms may participate in halogen bonding, influencing the compound's binding affinity to various molecular targets. This unique combination allows the compound to interact with multiple biological pathways.

Antimicrobial Properties

Research indicates that 4-Bromo-2-chloro-5-fluorobenzenethiol exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Bacillus subtilis | 6.25 μg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of 4-Bromo-2-chloro-5-fluorobenzenethiol have also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves cell cycle arrest and the activation of pro-apoptotic pathways.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 15.0 | Induces apoptosis |

| A549 | 10.5 | Inhibits proliferation |

The cytotoxic effects were confirmed through MTT assays and flow cytometry analyses, demonstrating a dose-dependent response .

Case Studies

In one notable study, researchers evaluated the effects of 4-Bromo-2-chloro-5-fluorobenzenethiol on human cancer cell lines. The findings highlighted significant reductions in cell viability at concentrations above 10 μM, with enhanced apoptotic markers observed through annexin V staining . Another study focused on its antimicrobial efficacy against clinical isolates of Staphylococcus aureus, where it exhibited superior activity compared to conventional antibiotics .

Comparative Analysis

To contextualize the biological activity of 4-Bromo-2-chloro-5-fluorobenzenethiol, it is helpful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Bromo-2-chloro-5-fluorobenzenethiol | Moderate | Low |

| 4-Bromo-3-chloro-5-fluorophenol | High | Moderate |

This comparison illustrates the unique potency of 4-Bromo-2-chloro-5-fluorobenzenethiol in both antimicrobial and anticancer contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.